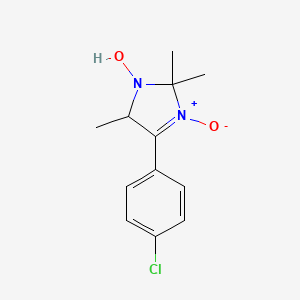![molecular formula C24H20ClN3O2S B11616723 2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11616723.png)
2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-clorofenil)-3-ciano-5-oxo-1,4,5,6,7,8-hexahidroquinolin-2-il]sulfanil}-N-fenilacetamida es un compuesto orgánico complejo que pertenece a la clase de los derivados de la quinolina. Este compuesto se caracteriza por su estructura única, que incluye un núcleo hexahidroquinolina, un grupo clorofenilo, un grupo ciano y una porción fenilacetamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-{[4-(4-clorofenil)-3-ciano-5-oxo-1,4,5,6,7,8-hexahidroquinolin-2-il]sulfanil}-N-fenilacetamida generalmente implica un proceso de varios pasos. Una ruta sintética común comienza con la condensación de 4-clorobenzaldehído con cianoacetato de etilo en presencia de acetato de amonio para formar 4-(4-clorofenil)-3-ciano-5-oxo-1,4,5,6,7,8-hexahidroquinolina. Este intermedio luego se hace reaccionar con tiourea para introducir el grupo sulfánil, seguido de una acilación con cloruro de fenilacetilo para producir el producto final .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo para garantizar condiciones de reacción consistentes y altos rendimientos. Además, se emplean pasos de purificación como la recristalización y la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-{[4-(4-clorofenil)-3-ciano-5-oxo-1,4,5,6,7,8-hexahidroquinolin-2-il]sulfanil}-N-fenilacetamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, que pueden reducir el grupo ciano a una amina.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo clorofenilo, donde los nucleófilos como las aminas o los tioles reemplazan el átomo de cloro.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales Productos Formados
Oxidación: Sulfóxidos o sulfonas.
Reducción: Aminas.
Sustitución: Derivados sustituidos con varios grupos funcionales que reemplazan el átomo de cloro.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Estudiado por sus posibles efectos terapéuticos, incluidas las actividades antiinflamatorias, antimicrobianas y anticancerígenas.
Mecanismo De Acción
El mecanismo de acción de 2-{[4-(4-clorofenil)-3-ciano-5-oxo-1,4,5,6,7,8-hexahidroquinolin-2-il]sulfanil}-N-fenilacetamida implica su interacción con objetivos moleculares específicos. Por ejemplo, en aplicaciones medicinales, puede inhibir ciertas enzimas o modular la actividad de los receptores, lo que lleva a efectos terapéuticos. Las vías y los objetivos moleculares exactos pueden variar según la aplicación específica y el sistema biológico involucrado .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-{[4-(4-clorofenil)-3-ciano-6,7-dihidro-5H-ciclopenta[b]piridin-2-il]sulfanil}-N-fenilacetamida
- 2-{[5-(2,4-diclorofenil)-4-(2-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-isopropil-N-fenilacetamida
Singularidad
En comparación con compuestos similares, 2-{[4-(4-clorofenil)-3-ciano-5-oxo-1,4,5,6,7,8-hexahidroquinolin-2-il]sulfanil}-N-fenilacetamida destaca por su combinación única de grupos funcionales, que confieren reactividad química específica y actividad biológica. Su núcleo hexahidroquinolina y la presencia de grupos ciano y sulfánil lo convierten en un compuesto versátil para diversas aplicaciones .
Propiedades
Fórmula molecular |
C24H20ClN3O2S |
|---|---|
Peso molecular |
450.0 g/mol |
Nombre IUPAC |
2-[[4-(4-chlorophenyl)-3-cyano-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C24H20ClN3O2S/c25-16-11-9-15(10-12-16)22-18(13-26)24(28-19-7-4-8-20(29)23(19)22)31-14-21(30)27-17-5-2-1-3-6-17/h1-3,5-6,9-12,22,28H,4,7-8,14H2,(H,27,30) |
Clave InChI |
RMPJDKYKYDCTHC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(C(=C(N2)SCC(=O)NC3=CC=CC=C3)C#N)C4=CC=C(C=C4)Cl)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1H-indene-1,3(2H)-dione](/img/structure/B11616640.png)
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11616645.png)
![2-[(3-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B11616653.png)
![ethyl 4-[({2-[(3,4-dimethylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate](/img/structure/B11616657.png)
![propan-2-yl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11616674.png)
![N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11616675.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B11616679.png)

![(5E)-1-(3,4-dimethylphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11616693.png)

![3-Ethyl 6-methyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11616708.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11616712.png)
![3'-Ethyl 5'-(2-methoxyethyl) 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11616718.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11616721.png)
